4-Bromo-2-(2-bromoethyl)pyridine
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Overview
Description
4-Bromo-2-(2-bromoethyl)pyridine is an organic compound with the molecular formula C7H7Br2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms attached to the pyridine ring and an ethyl group. It is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-bromoethyl)pyridine typically involves the bromination of 2-ethylpyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. One common method involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is conducted at a temperature range of 0-5°C to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-bromoethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 2-ethylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-ethylpyridine.
Scientific Research Applications
4-Bromo-2-(2-bromoethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-bromoethyl)pyridine involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, which influences the compound’s binding affinity to various receptors and enzymes. The ethyl group provides additional hydrophobic interactions, enhancing the compound’s overall binding properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylpyridine
- 2-Bromo-4-ethylpyridine
- 2-Bromo-4-(2-chloroethyl)pyridine
Uniqueness
4-Bromo-2-(2-bromoethyl)pyridine is unique due to the presence of two bromine atoms and an ethyl group, which confer distinct chemical reactivity and binding properties. This makes it a valuable compound for specific applications in synthetic chemistry and drug development .
Properties
Molecular Formula |
C7H7Br2N |
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Molecular Weight |
264.94 g/mol |
IUPAC Name |
4-bromo-2-(2-bromoethyl)pyridine |
InChI |
InChI=1S/C7H7Br2N/c8-3-1-7-5-6(9)2-4-10-7/h2,4-5H,1,3H2 |
InChI Key |
NIQOFSKZLWFYTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Br)CCBr |
Origin of Product |
United States |
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